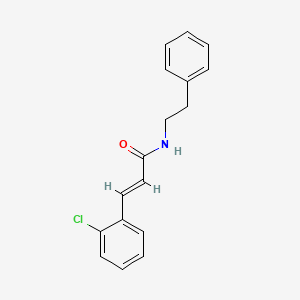
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical behavior and properties. For example, the crystallographic analysis of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, highlights the presence of two phenyl rings and an acrylic unit, with variations in molecular conformation within the crystal structure influencing hydrogen-bond motifs (Rajnikant et al., 2012). Such analysis is fundamental in understanding the spatial arrangement and potential reactivity of 3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
Research in the field of polymerization and material science often explores the synthesis and characterization of acrylamide derivatives due to their wide range of applications. For instance, the development of hydrophobically modified sulfobetaine copolymers, which include acrylamide components, demonstrates the versatility of acrylamide derivatives in creating materials with unique properties such as antifouling and hemocompatibility. These materials are promising for various applications, including biomedical devices and environmental sensors, due to their stimulus-responsive behavior (Woodfield et al., 2014).
Environmental Applications
In environmental science, acrylamide derivatives are utilized in the treatment of water and wastewater. The development of microreactors using Pd nanoparticles immobilized on polyacrylamide-based microspheres for the catalytic hydrodechlorination of chlorophenols highlights the potential of acrylamide derivatives in environmental remediation. This innovative approach offers an efficient method for the detoxification of chlorinated compounds in water, contributing to safer and cleaner water sources (Lan et al., 2010).
Biochemical Applications
Acrylamide derivatives also play a significant role in biochemical research. The use of acrylamide in quenching studies of protein fluorescence provides insights into protein structure and dynamics. This method allows researchers to investigate the exposure and conformational changes of tryptophanyl residues in proteins, contributing to a deeper understanding of protein function and interaction (Eftink & Ghiron, 1976).
Analytical Chemistry
In analytical chemistry, acrylamide derivatives are utilized in developing sensitive and selective sensors for various applications. For example, the synthesis of water-soluble fluorescein-bearing polymers incorporating acrylamide units for Fe3+ ion sensing in aqueous solutions demonstrates the potential of acrylamide derivatives in creating effective chemical sensors. These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control, highlighting the broad applicability of acrylamide derivatives in analytical chemistry (Wang et al., 2008).
Safety and Hazards
As with any chemical compound, handling “3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity, flammability, or environmental impact. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemical substances .
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-9-5-4-8-15(16)10-11-17(20)19-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEYZMDJWQLPCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)